molecular formula C24H19N B1359709 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline CAS No. 889750-37-2

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

Cat. No. B1359709
M. Wt: 321.4 g/mol
InChI Key: WHHNAXUPYPAMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline is a synthetic organic compound belonging to the family of quinolines. It has a molecular formula of C24H19N and is used as a popular phosphorescent host material for OLED devices .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, alkylation at C (9) of 2-bromo-9- (2,5-dimethylphenyl)-9H-fluorene with methallyl chloride and cyclization by an intramolecular Friedel-Crafts alkylation led to the key building block .


Molecular Structure Analysis

The molecular structure of 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline consists of a quinoline ring attached to a 9,9-dimethylfluorene group . The exact structure can be determined using spectral and computational methods .


Physical And Chemical Properties Analysis

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline has a molecular weight of 321.414 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined through experimental methods .

Scientific Research Applications

Organic Light-Emitting Materials

2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds exhibit high thermal stability and bright-light-emission, varying from blue to green, suggesting potential applications for hole/electron transportation in OLEDs (Chen et al., 2007).

Microwave Irradiation Synthesis

The compound has been involved in the synthesis of new indeno[2,1-f]quinolin-3(2H)-one derivatives under microwave irradiation. This synthesis method offers advantages such as short reaction time and high yield, indicating its potential in efficient chemical production (Peng et al., 2009).

Two-Photon Absorbing Membrane Probes

Derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline have been synthesized and used as two-photon absorbing fluorene-containing quinolizinium cation membrane probes. These compounds exhibit unique steady-state fluorescence emission and are used for fluorescence turn-on behavior upon binding to proteins and for cell membrane fluorescence imaging (Yue et al., 2015).

Fluorescent Probes

The derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline have been synthesized as blue-green fluorescent probes. These compounds exhibit fluorescent properties in various organic solvents, demonstrating potential applications in biochemistry and medicine (Bodke et al., 2013).

Electron-Accepting Materials for Optoelectronic Devices

Quinoxalinothiadiazole-containing heterocycles, including derivatives of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline, have been synthesized as strong electron-accepting building blocks. These compounds are promising for the development of highly efficient narrow-bandgap conjugated polymers in organic optoelectronic devices (Keshtov et al., 2016).

properties

IUPAC Name

2-(9,9-dimethylfluoren-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAXUPYPAMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633585
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

CAS RN

889750-37-2
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Reactant of Route 2
Reactant of Route 2
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Reactant of Route 3
Reactant of Route 3
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Reactant of Route 4
Reactant of Route 4
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Reactant of Route 5
Reactant of Route 5
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline
Reactant of Route 6
Reactant of Route 6
2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

Citations

For This Compound
2
Citations
CS Li, BY Ren, YG Sun - Resources Chemicals and Materials, 2023 - Elsevier
In the progress of realizing the commercialization of organic optoelectronic materials, the four basic coherent factors are stability, cost, performance, and processability, all which …
Number of citations: 2 www.sciencedirect.com
CS Li, BY Ren, YG Sun - researchgate.net
In the progress of realizing the commercialization of organic optoelectronic materials, the four basic coherent factors are stability, cost, performance, and processability, all which …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.